3-(2-Nitrophenyl)pentane-2,4-dione
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Overview
Description
3-(2-Nitrophenyl)pentane-2,4-dione is an organic compound with the molecular formula C11H11NO4. It is a derivative of pentane-2,4-dione, where a nitrophenyl group is attached to the third carbon of the pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)pentane-2,4-dione typically involves the reaction of 2-nitrobenzaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine or pyridine to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe in biochemical assays.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)pentane-2,4-dione involves its interaction with metal ions and enzymes. The compound can chelate metal ions through its diketone moiety, forming stable complexes. These complexes can then participate in various biochemical processes, such as catalysis or inhibition of enzyme activity . The nitro group can also undergo reduction to form amino derivatives, which may interact with biological targets through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione:
3-(4-Nitrophenyl)pentane-2,4-dione: A structural isomer with the nitro group at the para position, exhibiting similar chemical properties but different reactivity.
3-(2-Aminophenyl)pentane-2,4-dione: The reduced form of 3-(2-Nitrophenyl)pentane-2,4-dione, with an amino group instead of a nitro group.
Uniqueness
The nitro group can participate in various redox reactions, making the compound versatile in synthetic and analytical chemistry .
Properties
CAS No. |
89185-84-2 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(2-nitrophenyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H11NO4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3 |
InChI Key |
CBYZMHCTWCVYKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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